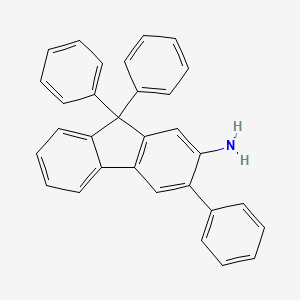
3,9,9-Triphenyl-9H-fluoren-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9,9-Triphenyl-9H-fluoren-2-ylamine is an organic compound with the molecular formula C31H23N and a molecular weight of 409.52 g/mol . This compound is known for its high purity, typically not less than 98% . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three phenyl groups attached to the fluorene core.
Méthodes De Préparation
The synthesis of 3,9,9-Triphenyl-9H-fluoren-2-ylamine typically involves the reaction of fluorene derivatives with aniline or its derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
3,9,9-Triphenyl-9H-fluoren-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,9,9-Triphenyl-9H-fluoren-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It may be used in the study of biological systems and interactions due to its unique structural properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 3,9,9-Triphenyl-9H-fluoren-2-ylamine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it acts as a fluorescent emitter or host material, facilitating the emission of light through electronic transitions. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLED devices, leading to efficient light emission .
Comparaison Avec Des Composés Similaires
3,9,9-Triphenyl-9H-fluoren-2-ylamine can be compared with other similar compounds such as:
9,9-Diphenyl-9H-fluorene: Lacks the amine group, making it less versatile in certain reactions.
9,9-Diphenyl-2-aminofluorene: Similar structure but with fewer phenyl groups, affecting its electronic properties.
9,9,9-Triphenylfluorene: Similar but without the amine group, impacting its reactivity and applications.
The uniqueness of this compound lies in its combination of the fluorene core with three phenyl groups and an amine group, providing a balance of stability, reactivity, and electronic properties .
Propriétés
Formule moléculaire |
C31H23N |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
3,9,9-triphenylfluoren-2-amine |
InChI |
InChI=1S/C31H23N/c32-30-21-29-27(20-26(30)22-12-4-1-5-13-22)25-18-10-11-19-28(25)31(29,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H,32H2 |
Clé InChI |
KUPIDPUZDGNWFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2N)C(C4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



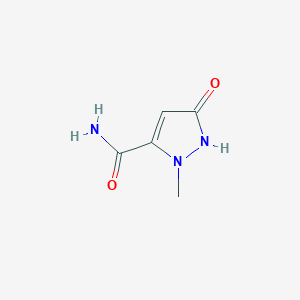
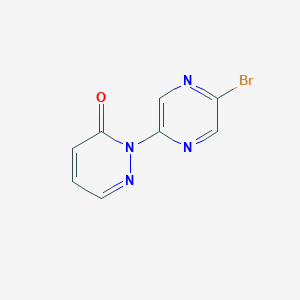
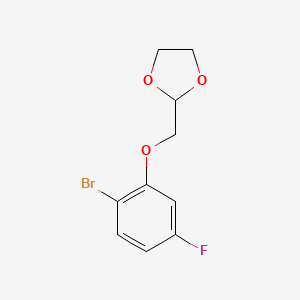
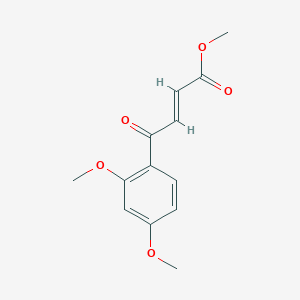
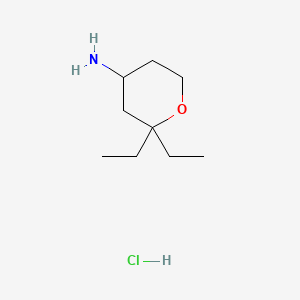
![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
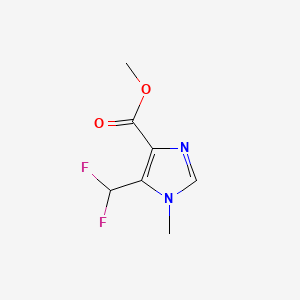
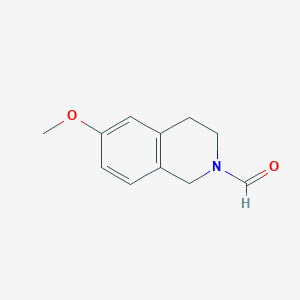
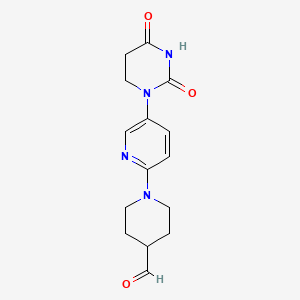
![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)
